Product packaging for Moexiprilat hydrochloride(Cat. No.:CAS No. 82586-57-0)

Moexiprilat hydrochloride

Cat. No.: B609204
CAS No.: 82586-57-0
M. Wt: 506.98
InChI Key: ZVLZMESUJYRKKI-ZAFWUOJLSA-N
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Description

Overview of the Renin-Angiotensin System (RAS) in Biological Regulation

The Renin-Angiotensin System (RAS), also known as the Renin-Angiotensin-Aldosterone System (RAAS), is a complex hormonal cascade that plays a critical role in the regulation of blood pressure, fluid and electrolyte balance, and systemic vascular resistance. nih.govnews-medical.net This system involves multiple organs, including the liver, kidneys, and lungs, and is a key target in cardiovascular research. elsevier.es

The process begins when a drop in blood pressure or fluid volume triggers the kidneys to release an enzyme called renin. clevelandclinic.org Renin then acts on angiotensinogen, a protein produced by the liver, to form angiotensin I. nih.govnews-medical.net While angiotensin I is largely inactive, it serves as the precursor for the potent vasoconstrictor, angiotensin II. The dysregulation of the RAS is implicated in the pathophysiology of numerous cardiovascular and renal diseases. nih.govnews-medical.net

Role of Angiotensin-Converting Enzyme (ACE) in RAS and Kinase II Activity

Angiotensin-Converting Enzyme (ACE) is a central component of the RAS. wikipedia.org It is a dipeptidyl carboxypeptidase that catalyzes the conversion of angiotensin I to angiotensin II by removing two amino acids from the end of the angiotensin I peptide. nih.govwikipedia.orgfda.gov Angiotensin II exerts powerful effects on the cardiovascular system, primarily by constricting blood vessels, which leads to an increase in blood pressure. news-medical.nethealthline.com It also stimulates the release of aldosterone (B195564) from the adrenal cortex, a hormone that promotes sodium and water retention by the kidneys, further contributing to elevated blood pressure. nih.govclevelandclinic.org

Classification and Mechanistic Diversity of ACE Inhibitors in Pharmaceutical Research

ACE inhibitors are a class of compounds that competitively block the action of the angiotensin-converting enzyme. nih.govnih.gov They are broadly categorized into three main groups based on the chemical moiety that binds to the active site of the ACE enzyme:

Sulfhydryl-containing agents: This was the first class of ACE inhibitors to be developed, with captopril (B1668294) being the prototypical example. nih.govnih.gov

Dicarboxylate-containing agents: This is the largest class and includes compounds like enalapril, lisinopril, and moexipril (B10654) (the prodrug of moexiprilat). nih.govnih.gov

Phosphonate-containing agents: Fosinopril (B1673572) is the primary example of this class. nih.govnih.gov

The structural diversity among these classes influences their binding affinity to the ACE enzyme and their pharmacokinetic profiles. In research, this diversity allows for the investigation of structure-activity relationships and the development of inhibitors with specific properties, such as tissue penetration and duration of action.

Historical Context and Research Evolution of Moexiprilat (B1677388) Hydrochloride as an ACEI Probe

Moexipril was patented in 1980 and received approval for medical use in 1995. wikipedia.org It is the prodrug that is metabolically hydrolyzed in the body to its active form, moexiprilat. drugbank.comfda.gov Moexiprilat is a potent, non-sulfhydryl ACE inhibitor. nih.gov

Early in vitro studies demonstrated the potent inhibitory activity of moexiprilat on ACE. Research in guinea pig serum and on purified rabbit lung ACE showed IC50 values of 2.6 and 4.9 nmol/l, respectively. nih.gov These findings established moexiprilat as a highly effective inhibitor of the enzyme. Subsequent research has utilized moexipril and moexiprilat to explore the effects of ACE inhibition in various experimental models. For instance, studies in rats have shown that moexipril can reduce infarct size after a myocardial infarction, highlighting the cardioprotective effects of ACE inhibition. wikipedia.org The long duration of action of moexiprilat, attributed to its extended terminal pharmacokinetic half-life, has made it a subject of interest for studying persistent ACE inhibition.

Table 1: Chemical Properties of Moexiprilat Hydrochloride

Property Value Source
IUPAC Name (3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride lgcstandards.com
Molecular Formula C25H30N2O7.ClH
Molecular Weight 506.976 g/mol
CAS Number 82586-57-0 lgcstandards.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H31ClN2O7 B609204 Moexiprilat hydrochloride CAS No. 82586-57-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O7.ClH/c1-15(26-19(24(29)30)10-9-16-7-5-4-6-8-16)23(28)27-14-18-13-22(34-3)21(33-2)12-17(18)11-20(27)25(31)32;/h4-8,12-13,15,19-20,26H,9-11,14H2,1-3H3,(H,29,30)(H,31,32);1H/t15-,19-,20-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLZMESUJYRKKI-ZAFWUOJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC2=CC(=C(C=C2CC1C(=O)O)OC)OC)NC(CCC3=CC=CC=C3)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CC2=CC(=C(C=C2C[C@H]1C(=O)O)OC)OC)N[C@@H](CCC3=CC=CC=C3)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31ClN2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50231903
Record name Moexiprilat hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50231903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

507.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82586-57-0
Record name Moexiprilat hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082586570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Moexiprilat hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50231903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MOEXIPRILAT HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54BP281YEW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Biochemical Mechanism of Action of Moexiprilat

Enzymatic Inhibition Profile and Kinetics of Angiotensin-Converting Enzyme

Moexiprilat (B1677388) demonstrates a high affinity and potent inhibitory effect on the angiotensin-converting enzyme.

Quantitative Assessment of ACE Inhibition (e.g., IC50 values)

The inhibitory potency of moexiprilat is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Moexiprilat is a highly potent inhibitor of ACE, with reported IC50 values of 2.1 nM for purified ACE from rabbit lung and 2.6 nM for ACE in guinea pig serum. medchemexpress.comnih.gov Another study reported an IC50 value of 2.1 nM. caymanchem.com In contrast, its prodrug, moexipril (B10654), is significantly less potent, with an IC50 value of 2700 nM (2.7 µM). rndsystems.comtocris.comcaymanchem.com This indicates that moexiprilat is approximately 1000 times more potent than moexipril at inhibiting ACE. drugbank.comnih.govdrugs.comunict.itdrugs.comnih.gov

In Vitro ACE Inhibitory Activity (IC50)

CompoundIC50 (nM)Source
Moexiprilat2.1Purified ACE (rabbit lung) medchemexpress.comnih.govcaymanchem.com
Moexiprilat2.6ACE in guinea pig serum nih.gov
Moexipril2700 rndsystems.comtocris.comcaymanchem.com

Competitive Binding Mechanisms within the ACE Active Site

Moexiprilat acts as a competitive inhibitor of ACE. nih.govscbt.comstereoelectronics.org The active site of ACE contains a zinc ion (Zn2+) that is essential for its catalytic function. nih.govderangedphysiology.com Moexiprilat binds to this active site, directly competing with the natural substrate, angiotensin I. nih.gov The binding mechanism involves the interaction of the carboxyl group of moexiprilat with the zinc ion. mdpi.com Other parts of the moexiprilat molecule interact with subsites (S1, S1', and S2') within the ACE active site, which contributes to its strong binding affinity. nih.govmdpi.com This competitive inhibition prevents ACE from converting angiotensin I to angiotensin II. wikipedia.orgnih.gov

Interaction with Kininase II and Bradykinin (B550075) Pathway Modulation

ACE is the same enzyme as kininase II, which is involved in the degradation of bradykinin. drugbank.comfda.govdrugs.comdrugs.comnih.govfda.gov Consequently, moexiprilat's inhibition of ACE also impacts the bradykinin pathway.

Role of Kininase II in Bradykinin Degradation

Kininase II is the primary enzyme responsible for breaking down bradykinin, a potent vasodilator peptide. drugbank.comfda.gov By inactivating bradykinin, kininase II regulates its vasodilatory and other physiological effects. unboundmedicine.com

Downstream Molecular and Cellular Pathway Alterations Induced by ACE Inhibition

The inhibition of ACE by moexiprilat initiates a cascade of downstream molecular and cellular events.

By blocking the formation of angiotensin II, moexiprilat reduces the activity of this potent vasoconstrictor. drugbank.comnih.gov This leads to a decrease in several angiotensin II-mediated processes, including vasoconstriction, the release of aldosterone (B195564) from the adrenal cortex, and a reduction in sympathetic nervous system activity. drugbank.comderangedphysiology.com The decrease in aldosterone secretion leads to reduced sodium and water retention by the kidneys. drugbank.comnih.govnih.govpharmgkb.org

Compound Names Table

Reduction in Angiotensin II Formation and its Cellular Consequences

The principal mechanism of moexiprilat is the competitive inhibition of ACE. nih.govnih.gov ACE is a peptidyl dipeptidase that plays a crucial role in the RAAS by catalyzing the conversion of the inactive decapeptide angiotensin I into the highly potent octapeptide angiotensin II. nih.govunict.itfda.gov By blocking this enzymatic conversion, moexiprilat effectively reduces the circulating and tissue levels of angiotensin II. nih.govdrugbank.com A study in spontaneously hypertensive rats demonstrated that after administration of moexipril, the plasma concentration of angiotensin II was significantly decreased, falling to as low as 9% of control values one hour after dosage. soton.ac.uk

The reduction in angiotensin II leads to several significant cellular and physiological consequences:

Vasodilation: Angiotensin II is a powerful peripheral vasoconstrictor that acts on vascular smooth muscle cells. nih.govmedwinpublishers.comcvphysiology.com By diminishing angiotensin II levels, moexiprilat leads to the relaxation of blood vessels, which contributes to a reduction in systemic vascular resistance. nih.govdrugbank.com

Inhibition of Cellular Growth: Angiotensin II is known to have mitogenic effects, promoting cellular proliferation and hypertrophy in tissues such as the heart and blood vessels. medwinpublishers.comcvphysiology.com A decrease in its formation helps to mitigate these effects.

Reduced Sympathetic Nervous System Activity: Angiotensin II facilitates the release of norepinephrine (B1679862) from sympathetic nerve endings and inhibits its re-uptake, thereby enhancing sympathetic tone. cvphysiology.com Lower levels of angiotensin II can lead to a moderation of this sympathetic activity.

The following table summarizes the key cellular consequences resulting from the moexiprilat-induced reduction of angiotensin II.

Cellular ConsequenceEffect of Reduced Angiotensin II
Vascular Tone Decreased vasoconstriction, leading to vasodilation. nih.govdrugbank.com
Cellular Proliferation Inhibition of cardiac and vascular hypertrophy. medwinpublishers.comcvphysiology.com
Neuronal Activity Reduced facilitation of norepinephrine release. cvphysiology.com

Modulation of Aldosterone Secretion Pathways at the Cellular Level

Angiotensin II is a primary stimulant of aldosterone synthesis and secretion from the zona glomerulosa cells of the adrenal cortex. nih.govunict.itcvphysiology.comrsc.org It binds to angiotensin II type 1 (AT1) receptors on these cells, triggering intracellular signaling pathways that lead to aldosterone production. rsc.orgfrontiersin.org These pathways involve the activation of phospholipase C and an increase in intracellular calcium, which in turn stimulates the transcription of the gene for aldosterone synthase (CYP11B2), the key enzyme in aldosterone synthesis. frontiersin.org

Moexiprilat, by reducing the formation of angiotensin II, indirectly inhibits the stimulation of the adrenal cortex. nih.govnih.govdrugbank.com This leads to a decrease in aldosterone secretion. drugbank.comfda.govfda.gov The reduction in aldosterone has subsequent effects on electrolyte and water balance, primarily in the kidneys. Aldosterone typically promotes sodium and water reabsorption while increasing potassium excretion in the distal tubules and collecting ducts. cvphysiology.comrsc.org Therefore, the decreased aldosterone levels resulting from moexiprilat activity can lead to a mild diuresis and natriuresis (excretion of sodium in urine). nih.govnih.gov

The cascade of events from ACE inhibition to altered renal function is detailed below.

StepMechanismConsequence
1. ACE Inhibition Moexiprilat competitively inhibits angiotensin-converting enzyme. nih.govReduced conversion of angiotensin I to angiotensin II. fda.gov
2. Reduced Angiotensin II Lower levels of angiotensin II in circulation. drugbank.comDecreased stimulation of AT1 receptors on adrenal cells. rsc.org
3. Aldosterone Secretion Downregulation of aldosterone synthesis pathways. frontiersin.orgDecreased secretion of aldosterone from the adrenal cortex. nih.govdrugbank.com
4. Renal Effect Less stimulation of mineralocorticoid receptors in the kidneys. rsc.orgMild increase in sodium and water excretion (natriuresis and diuresis). nih.govnih.gov

Renin Activity Feedback Mechanisms

The renin-angiotensin-aldosterone system is regulated by a negative feedback loop. nih.govunict.it Angiotensin II normally exerts an inhibitory effect on the release of renin from the juxtaglomerular cells of the kidney. drugbank.comfda.govfda.gov When angiotensin II levels are high, renin secretion is suppressed, thus preventing an overactive cascade.

By inhibiting ACE and causing a significant reduction in angiotensin II levels, moexiprilat interrupts this negative feedback mechanism. nih.govdrugbank.com The loss of this inhibitory signal on the juxtaglomerular cells leads to a compensatory increase in plasma renin activity (PRA). drugbank.comfda.govfda.gov Consequently, the concentration of angiotensin I, the substrate for ACE, also increases. soton.ac.uk This rise in plasma renin activity is a characteristic feature of treatment with ACE inhibitors. soton.ac.uk Despite the increase in renin and angiotensin I, the antihypertensive effect is maintained because the subsequent conversion to the active angiotensin II is effectively blocked by moexiprilat. drugbank.comunict.it

Prodrug Activation and Biotransformation Pathways of Moexipril to Moexiprilat

Chemical Hydrolysis Mechanism of the Ethyl Ester Group

The conversion of moexipril (B10654) to moexiprilat (B1677388) is a classic example of ester hydrolysis. wikipedia.orgnewdrugapprovals.org In this reaction, the ethyl ester moiety of the moexipril molecule is cleaved, yielding the active diacid metabolite, moexiprilat, and ethanol. nih.govsemanticscholar.org This process is catalyzed by specific enzymes in the body and is fundamental for the drug's activity, as moexiprilat is approximately 1,000 times more potent in inhibiting the angiotensin-converting enzyme (ACE) than the parent prodrug, moexipril. drugbank.comdrugs.com

Identification and Characterization of Enzymes Mediating Prodrug Conversion

The biotransformation of moexipril is not a spontaneous chemical event but is mediated by a specific class of enzymes. Research has pinpointed carboxylesterases as the primary catalysts for this essential activation step. drugbank.comnih.govhiv-druginteractions.org

Carboxylesterases (CES) are a superfamily of enzymes responsible for the hydrolysis of a wide variety of ester- and amide-containing compounds, including many prodrugs. nih.govresearchgate.net Specifically, human carboxylesterase 1 (CES1), which is the most abundant drug-metabolizing enzyme in the human liver, is crucial for activating ester-containing prodrugs. nih.govmdpi.compreprints.org Moexipril is among the ACE inhibitors that are exclusively bioactivated by these enzymes. researchgate.net The enzymatic action of carboxylesterases facilitates the rapid and efficient conversion of moexipril to moexiprilat, allowing the active metabolite to reach therapeutic concentrations. drugbank.comnih.gov

The liver is a primary site for the metabolism of moexipril into moexiprilat due to its high concentration of carboxylesterases, particularly CES1. wikipedia.orgnewdrugapprovals.orgnih.govnih.govmedscape.com Studies using human and rat liver microsomal preparations have confirmed that the liver is effective at producing moexiprilat from moexipril. nih.govresearchgate.net Interestingly, these in-vitro studies also revealed that rat liver microsomes were more effective in this conversion than preparations from human liver cell lines. nih.govresearchgate.net

While the liver is a significant site of conversion, it is not considered the sole location for moexipril's activation. drugbank.comnih.gov Carboxylesterases are present in various other tissues, and it is thought that the conversion can also occur in these locations, although the liver remains a central organ in this metabolic pathway. drugbank.comnih.gov For instance, CES1 is predominantly expressed in the liver, with much lower levels found in the lung and kidney, and negligible expression in the human intestine. nih.govnih.gov This distribution underscores the liver's primary role in the bioactivation of moexipril.

Table 1: Key Enzymes and Locations in Moexipril Activation

Feature Description Source
Primary Enzyme Class Carboxyesterases (CES) drugbank.com, nih.gov
Key Human Enzyme Carboxylesterase 1 (CES1) nih.gov, researchgate.net, mdpi.com
Primary Metabolic Organ Liver wikipedia.org, nih.gov, medscape.com
Other Potential Tissues Tissues containing carboxylesterases drugbank.com, nih.gov
Metabolic Reaction Hydrolysis of the ethyl ester group wikipedia.org, nih.gov, nih.gov

Role of Carboxyesterases in Biotransformation

Elucidation of Metabolic Pathways and Intermediate Metabolites of Moexiprilat (beyond elimination products)

Following its formation, moexiprilat itself can undergo further metabolic transformations. While moexiprilat is the principal active compound, the body possesses pathways to modify and eventually eliminate it and related substances.

While research has extensively focused on the activation of moexipril to moexiprilat, information regarding subsequent enzymatic transformations of moexiprilat is less detailed. In general, drug metabolites, particularly acidic compounds, can undergo Phase II conjugation reactions, such as glucuronidation, to increase their water solubility and facilitate excretion. Other ACE inhibitor prodrugs, like fosinopril (B1673572) and perindopril, are known to form glucuronide conjugates of their active metabolites. nih.govsemanticscholar.org Although computer modeling has suggested the possibility of additional metabolites for moexipril, in-vitro studies using liver microsomes detected moexiprilat as the sole metabolite. nih.govresearchgate.net

Forced degradation studies, which are crucial for understanding a drug's stability, have been performed on moexipril to identify potential degradation products that could form under various stress conditions. researchgate.netresearchgate.net These studies are distinct from in-vivo metabolism but are vital for pharmaceutical development and quality control.

In one such study, moexipril was subjected to hydrolysis (acidic, basic, neutral), oxidation, and photolysis. researchgate.net The drug was found to degrade under these conditions, leading to the formation of several degradation products (DPs). researchgate.netresearchgate.net Using advanced analytical techniques like liquid chromatography-electrospray ionization-mass spectrometry/quadrupole time-of-flight (LC-ESI-MS/Q-TOF), researchers identified and characterized five major degradation products. researchgate.netresearchgate.net The formation of these products depended on the specific stress condition applied. For example, one degradation product (DP2, m/z 309) was formed under both acidic and basic conditions, while another (DP5, m/z 292) was observed under acidic, neutral, oxidative, and photolytic stress. researchgate.net Another study investigating the stability of moexiprilat itself found that at a pH of 8.0 or lower, the primary degradation pathway was intramolecular aminolysis, leading to the formation of a diketopiperazine (DKP) derivative. nih.gov At higher pH levels (above 11.0), amide hydrolysis became the dominant degradation mechanism. nih.gov

Table 2: Identified Degradation Products of Moexipril/Moexiprilat in Research Studies

Product Formation Condition(s) Study Focus Source
Degradation Product 1 (DP1) Acidic, Basic, Oxidative, Photolytic Stress Forced degradation of Moexipril researchgate.net
Degradation Product 2 (DP2) Acidic, Basic Stress Forced degradation of Moexipril researchgate.net
Degradation Product 3 (DP3) Acidic, Basic Stress Forced degradation of Moexipril researchgate.net
Degradation Product 4 (DP4) Acidic, Basic Stress Forced degradation of Moexipril researchgate.net
Degradation Product 5 (DP5) Acidic, Neutral, Oxidative, Photolytic Stress Forced degradation of Moexipril researchgate.net
Diketopiperazine (DKP) Aqueous solutions (pH ≤ 8.0) Stability of Moexiprilat nih.gov
Amide Hydrolysis Products Aqueous solutions (pH > 8.0) Stability of Moexiprilat nih.gov

Structure Activity Relationship Sar and Molecular Design of Moexiprilat Analogs

Elucidation of Key Pharmacophoric Elements for ACE Inhibition

The inhibitory activity of moexiprilat (B1677388) on angiotensin-converting enzyme (ACE) is dictated by specific molecular features, known as pharmacophores, that interact with the enzyme's active site. ACE is a zinc-dependent metalloproteinase, and its inhibitors are designed to engage with key residues and the essential zinc ion. frontiersin.org

The fundamental pharmacophoric elements of moexiprilat include:

A Zinc-Binding Group: Moexiprilat, a dicarboxylate-containing inhibitor, utilizes a terminal carboxylate group to chelate the active site's zinc ion. frontiersin.orgscholarsresearchlibrary.com This interaction is critical for high-affinity binding and is a hallmark of non-sulfhydryl ACE inhibitors. laskerfoundation.org

An N-Ring with a Carboxylic Acid: The molecule incorporates a tetrahydroisoquinoline-3-carboxylic acid moiety. fda.govnih.gov This N-ring structure with its carboxyl group is designed to mimic the C-terminal carboxylate of natural ACE substrates like angiotensin I, forming a crucial ionic bond with a positively charged residue in the active site. scholarsresearchlibrary.com

Peptide-Mimicking Side Chains: Moexiprilat possesses side chains that occupy the hydrophobic pockets of the ACE active site, designated S1 and S2'. The phenylethyl group of the phenylpropylamino moiety fits into the large S1 hydrophobic pocket, while the alanine (B10760859) methyl group is positioned in the S1' pocket. The tetrahydroisoquinoline ring system interacts with the S2' pocket. These interactions contribute significantly to the compound's binding affinity and specificity. frontiersin.orgpharmacyfreak.com

Impact of Stereochemical Configuration on Inhibitory Potency and Selectivity

The three-dimensional arrangement of atoms in moexiprilat is crucial for its biological activity. The molecule contains three stereocenters, and its specific configuration is essential for optimal fitting into the chiral active site of the ACE enzyme.

The IUPAC name for moexiprilat, (3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid, denotes the precise (S,S,S) stereochemistry. nih.govmedkoo.com Research on dicarboxylate ACE inhibitors has consistently shown that the (S,S,S) configuration confers the highest inhibitory potency. pharmacyfreak.com

While a co-crystal structure of moexiprilat bound to ACE is not publicly available, analysis of closely related inhibitors like enalaprilat (B1671235) provides strong evidence for the importance of this stereochemistry. nih.gov The (S)-configuration of the tetrahydroisoquinoline core is believed to be vital for positioning the carboxyl group correctly to form strong hydrogen bonds and salt bridge interactions with key amino acid residues such as Gln, Tyr, and Lys in the enzyme's active site. nih.gov Any deviation from this specific stereochemical arrangement would likely result in a significant loss of inhibitory potency due to improper alignment within the active site.

Comparative Analysis of Moexipril (B10654) (Prodrug) and Moexiprilat (Active Metabolite) Structural Activity Profiles

Moexipril is administered as a prodrug, which is metabolically converted in the body to the active form, moexiprilat. drugbank.comwikipedia.org This bioconversion involves the hydrolysis of an ethyl ester group to a carboxylic acid, a transformation that dramatically enhances its ACE-inhibiting activity. wikipedia.org

The primary structural difference is the ethyl ester in moexipril versus the free carboxyl group in moexiprilat. This carboxylate is a key zinc-binding pharmacophore. The esterification in the prodrug masks this polar group, increasing lipophilicity which is thought to enhance absorption after oral administration. wikipedia.orgresearchgate.netnih.gov

The de-esterification to moexiprilat unmasks the crucial zinc-binding carboxylate, leading to a massive increase in inhibitory potency. Moexiprilat is approximately 1,000 times more potent than moexipril in inhibiting ACE. drugbank.comnih.gov In vitro studies have quantified this difference, showing IC₅₀ values (the concentration required to inhibit 50% of enzyme activity) in the nanomolar range for moexiprilat, compared to the micromolar range for moexipril. medchemexpress.com

FeatureMoexipril (Prodrug)Moexiprilat (Active Metabolite)
Structure Contains an ethyl ester groupContains a carboxylic acid group (diacid)
Active Form No, it is a precursorYes, the pharmacologically active form guidetopharmacology.org
ACE Inhibition Potency LowHigh (approx. 1000x > Moexipril) drugbank.com
IC₅₀ (Rabbit Lung ACE) 2.7 µM medchemexpress.com4.9 nM medchemexpress.com
IC₅₀ (Guinea Pig Serum ACE) Not reported2.6 nM medkoo.commedchemexpress.com
Key Functional Group Ethyl ester (increases lipophilicity) wikipedia.orgnih.govCarboxylic acid (binds to zinc in ACE) scholarsresearchlibrary.com
Conversion Hydrolyzed in vivo to moexiprilat Formed from moexipril

Design Principles of Non-Sulfhydryl Containing ACE Inhibitors

Moexiprilat belongs to the class of non-sulfhydryl ACE inhibitors. nih.govdrugbank.com This class was developed based on specific design principles aimed at improving upon the first-generation inhibitors, such as captopril (B1668294). The primary goal was to replace the sulfhydryl (-SH) group, which, despite being a potent zinc chelator, was associated with side effects like skin rashes and taste disturbances. scholarsresearchlibrary.com

Key design principles for this class include:

Alternative Zinc-Binding Moieties: The sulfhydryl group was replaced with other zinc-coordinating functionalities, primarily a carboxylate or a phosphinate group. scholarsresearchlibrary.com Moexiprilat is a dicarboxylate-containing inhibitor, using one of its carboxyl groups to interact with the zinc ion.

Mimicking the Transition State: These inhibitors are designed to act as transition-state analogs. They mimic the tetrahedral transition state of peptide bond hydrolysis by the ACE enzyme, leading to very tight and specific binding. scholarsresearchlibrary.com

Enhanced Duration of Action: Many non-sulfhydryl inhibitors, particularly the dicarboxylate-containing ones, were found to have a longer duration of action compared to their sulfhydryl-containing predecessors. pharmacyfreak.com

Incorporation of Hydrophobic Moieties: To enhance potency, large hydrophobic heterocyclic rings (N-rings) were incorporated into the structure to achieve better interaction with the enzyme's hydrophobic pockets. scholarsresearchlibrary.com Moexiprilat's tetrahydroisoquinoline structure serves this purpose effectively. pharmacyfreak.com

Rational Drug Design Approaches for Optimized Molecular Interactions

The development of moexiprilat is a clear example of rational drug design, a process that relies on understanding the biological target to invent new medications. laskerfoundation.orgwikipedia.org The design of ACE inhibitors was pioneered based on a hypothetical model of the ACE active site. laskerfoundation.org This model proposed several key interaction points that an effective inhibitor must satisfy.

The rational design of moexiprilat and its analogs involved optimizing the molecule to fit this active site model:

Target-Based Hypothesis: The design process started with the hypothesis that inhibiting ACE could be therapeutically beneficial. wikipedia.org The structure of the enzyme's active site, including the zinc ion and substrate-binding pockets, was the primary consideration. laskerfoundation.org

Structure-Activity Relationship (SAR) Studies: Extensive SAR studies were conducted on analog structures. These studies confirmed the importance of each functional group: the zinc-binding carboxylate, the N-ring carboxylate for ionic bonding, and the specific side chains for hydrophobic interactions. laskerfoundation.org For example, modifying or removing any of these key groups results in a significant loss of activity.

Bioisosteric Replacement: The move from sulfhydryl-containing inhibitors to dicarboxylate-containing inhibitors like moexiprilat is a classic example of bioisosteric replacement. The carboxylate group serves the same zinc-binding function as the sulfhydryl group but with an improved side-effect profile. scholarsresearchlibrary.com

Prodrug Strategy: The esterification of moexiprilat to create the prodrug moexipril is another rational design approach. This chemical modification improves the molecule's pharmacokinetic properties (specifically, absorption) without altering the fundamental pharmacophore of the active form. researchgate.net

This systematic, target-oriented approach allowed for the creation of a highly potent and specific inhibitor with optimized molecular interactions for therapeutic use.

Preclinical Pharmacological and Mechanistic Investigations in Animal Models

In Vitro Enzyme Inhibition Potency Studies in Various Animal Sera and Purified Enzymes

Moexiprilat (B1677388), the active diacid metabolite of the prodrug moexipril (B10654), has demonstrated potent inhibitory activity against angiotensin-converting enzyme (ACE) in various in vitro test systems, including animal sera and purified enzyme preparations. nih.gov Studies have consistently shown its high affinity for the enzyme, which is central to its pharmacological effect. drugbank.com

The inhibitory potency of moexiprilat is quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. In preparations of purified ACE from rabbit lung, moexiprilat exhibited an IC50 value of approximately 2.1 to 4.9 nmol/l. nih.govmedchemexpress.com When tested in the plasma of different animal species, moexiprilat maintained its potent inhibitory profile. For instance, in guinea pig serum, the IC50 value was determined to be 2.6 nmol/l. nih.govmedchemexpress.com Similarly, in rat plasma, moexiprilat showed an IC50 of 1.75 nM. medchemexpress.com Comparative studies have indicated that moexiprilat possesses a higher inhibitory potency against both plasma ACE and purified ACE from rabbit lung than enalaprilat (B1671235), the active metabolite of enalapril. nih.govresearchgate.netselleckchem.com

Enzyme SourceAnimal ModelIC50 Value (nmol/L)Reference
Purified ACERabbit Lung2.1 - 4.9 nih.gov, , medchemexpress.com
Serum ACEGuinea Pig2.6 nih.gov, , medchemexpress.com
Plasma ACERat1.75 medchemexpress.com

Studies on Isolated Tissue Preparations

In ex vivo studies using isolated rabbit aorta preparations, moexiprilat demonstrated a concentration-dependent inhibition of contractions induced by angiotensin I. nih.gov This effect is a direct consequence of its ACE inhibitory activity, as it blocks the conversion of the relatively inactive angiotensin I to the potent vasoconstrictor, angiotensin II. drugbank.com The selectivity of this action was highlighted by the finding that contractions induced by other agents were not affected by moexiprilat, indicating a high degree of specificity for ACE. nih.gov The prodrug moexipril also showed similar inhibitory effects on angiotensin I-induced contractions in this model. nih.gov

Investigations into the general pharmacological properties of moexiprilat have shown a high degree of specificity for angiotensin-converting enzyme. nih.gov In studies on isolated non-vascular smooth muscle preparations, no significant effects were observed at concentrations or doses more than 100 times higher than those required for ACE inhibition. nih.gov This suggests that moexiprilat does not exert direct, physiologically relevant effects on non-vascular smooth muscle contractility, with its primary mechanism of action on smooth muscle being indirect and mediated through the renin-angiotensin system in the vasculature. nih.gov

Angiotensin I-Induced Contractions in Rabbit Aorta

In Vivo Pharmacodynamic Studies in Animal Models (mechanistic focus)

In vivo studies in animal models, such as spontaneously hypertensive rats, have provided a clear picture of how the administration of moexipril modulates the components of the renin-angiotensin system (RAS). nih.govresearchgate.net The primary mechanism is the inhibition of ACE, which catalyzes the conversion of angiotensin I to angiotensin II. drugbank.comdrugs.com

Following oral administration of moexipril to spontaneously hypertensive rats, a significant and rapid alteration in RAS components was observed. nih.govresearchgate.net One hour after dosing, plasma ACE activity was inhibited by 98%, leading to a sharp decrease in the concentration of plasma angiotensin II to undetectable levels. nih.govresearchgate.net Concurrently, as a result of the blocked conversion, plasma angiotensin I concentrations increased substantially, by as much as 8.6-fold. nih.govresearchgate.net The inhibition of ACE also leads to increased plasma renin activity, as the negative feedback loop exerted by angiotensin II on renin secretion is removed. drugbank.comnih.gov

The duration of action was also studied, showing that while plasma angiotensin I and angiotensin II concentrations had returned to pre-treatment levels 24 hours after dosing, plasma ACE activity remained significantly inhibited by 56%. nih.govresearchgate.net

RAS ComponentEffect (1 Hour Post-Dose)Effect (24 Hours Post-Dose)Reference
Plasma Angiotensin I8.6-fold IncreaseReturned to Pre-treatment Level nih.gov, researchgate.net
Plasma Angiotensin IIDecreased to Undetectable LevelsReturned to Pre-treatment Level nih.gov, researchgate.net
Plasma ACE Activity98% Inhibition56% Inhibition nih.gov, researchgate.net

Moexipril has been shown to inhibit ACE not only in the plasma but also within various tissues, which is a critical aspect of its pharmacological profile due to the local production and action of angiotensin II in organs like the heart, kidneys, and blood vessels. nih.gov Studies in spontaneously hypertensive rats involving four-week oral administration of moexipril demonstrated a dose-dependent inhibition of ACE activity in plasma, lung, aorta, heart, and kidney. nih.govresearchgate.netselleckchem.com

Bradykinin-Mediated Responses and Vasodepressor Potentiation in Animal Systems

Moexiprilat hydrochloride, the active diacid metabolite of moexipril, significantly potentiates bradykinin-mediated responses, a key mechanism of action for angiotensin-converting enzyme (ACE) inhibitors. ACE, also known as kininase II, is responsible for degrading bradykinin (B550075), a potent vasodepressor peptide. fda.govdrugbank.comfda.govbiorxiv.org By inhibiting ACE, moexiprilat increases the local availability of bradykinin, thereby enhancing its vasodilatory and blood pressure-lowering effects. fda.govfda.govbiorxiv.orgrndsystems.com

Preclinical studies in animal models have consistently demonstrated this potentiation. In conscious normotensive rats, treatment with moexipril resulted in a significant potentiation of the vasodepressor response to bradykinin. nih.gov Similarly, in isolated, endothelium-denuded segments of the rabbit jugular vein, where bradykinin induces a constrictor response, moexiprilat was found to be highly effective in potentiating this effect. nih.govnih.gov This potentiation of bradykinin's biological activity is a selective action of ACE inhibitors. nih.govnih.gov Investigations have shown that this effect is not replicated by other types of protease inhibitors. nih.gov

Comparative Pharmacological Characterization with Other ACE Inhibitors in Preclinical Models

The pharmacological characteristics of moexiprilat have been extensively compared with other ACE inhibitors in preclinical studies to determine its relative potency and activity.

In vitro assays using purified ACE from rabbit lung have shown that moexiprilat is a highly potent inhibitor. nih.govsoton.ac.uknih.gov Its inhibitory potency was found to be greater than that of enalaprilat in this system. nih.govsoton.ac.uk In studies on isolated rabbit jugular veins, moexiprilat and ramiprilat (B1678798) were more effective at enhancing the bradykinin-induced constrictor response than captopril (B1668294), enalaprilat, and quinaprilat (B1678679). nih.gov Specifically, moexiprilat and ramiprilat at a concentration of ≤ 3 nM augmented the response three- to four-fold, while captopril and enalaprilat were about ten times less active, and quinaprilat was approximately one hundred times less active. nih.gov

The following table provides a comparative overview of the in vitro potency of moexiprilat and other ACE inhibitors against purified ACE from rabbit lung.

CompoundIC50 (nM)
Moexiprilat 2.1 rndsystems.comsoton.ac.uk
Enalaprilat5.4 soton.ac.uk
CaptoprilData not available in specified sources
QuinaprilatData not available in specified sources
RamiprilatData not available in specified sources
IC50 values represent the concentration required for 50% inhibition of the enzyme.

This table highlights the high in vitro inhibitory potency of moexiprilat against rabbit lung ACE.

Advanced Analytical and Characterization Methodologies for Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are paramount for the separation, identification, and quantification of moexiprilat (B1677388) hydrochloride, its parent drug moexipril (B10654), and associated metabolites and impurities.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of moexiprilat hydrochloride. Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for its determination in bulk drug, pharmaceutical formulations, and biological fluids. analis.com.mypharmanest.net

A common approach involves using a C18 column as the stationary phase. analis.com.mymedwinpublishers.com For instance, one validated method utilized an ACE Generix 5 C18 column (25 cm x 4.6 mm, 5 µm particle size) with a mobile phase consisting of a 50:50 (v/v) mixture of 0.05 mol L-1 pentane (B18724) sulfonic acid sodium salt (pH 3) and acetonitrile (B52724). The flow rate was maintained at 1.0 mL/min, and detection was performed at 200 nm. In this system, the retention time for moexipril was found to be approximately 4.21 minutes.

Another RP-HPLC method employed an Agilent Eclipse C18 column (150 mm x 4.6 mm, 5 µm) with a gradient mobile phase of 60% {methanol:acetonitrile (70:30% v/v)} and 40% 20mM ammonium (B1175870) acetate (B1210297) buffer (pH 4.5). analis.com.my The effluent was monitored at 210 nm. analis.com.my

Validation of these HPLC methods is performed in accordance with International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness. Linearity is typically established by constructing calibration curves, plotting peak area against concentration. For example, a linear relationship has been demonstrated in the concentration range of 0.1-150 µg/mL for moexipril hydrochloride.

Table 1: Examples of HPLC Method Parameters for Moexipril Hydrochloride Analysis

ParameterMethod 1Method 2Method 3
Column ACE Generix 5 C18 (25 cm x 4.6 mm, 5 µm) Agilent Eclipse C18 (150 mm x 4.6 mm, 5 µm) analis.com.myKromasil C18 (250 x 4.6 mm, 5 µm) medwinpublishers.com
Mobile Phase 0.05 mol L-1 pentane sulfonic acid sodium salt (pH 3) and acetonitrile (50:50, v/v) Methanol:acetonitrile (70:30% v/v) and 20mM ammonium acetate buffer (pH 4.5) (60:40, v/v) analis.com.myOrthophosphoric acid buffer and acetonitrile (70:30, v/v) medwinpublishers.com
Flow Rate 1.0 mL/min Not Specified1.0 mL/min medwinpublishers.com
Detection Wavelength 200 nm 210 nm analis.com.my230 nm medwinpublishers.com
Retention Time (Moexipril) 4.21 ± 0.15 min Not Specified2.4 min medwinpublishers.com

This table is for illustrative purposes and summarizes data from different research studies. Please refer to the cited sources for complete methodological details.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite and Impurity Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and indispensable tool for the structural elucidation of metabolites and impurities of moexipril. ptfarm.plscispace.comnih.gov The coupling of HPLC with mass spectrometry provides high sensitivity and selectivity, enabling the identification of compounds at low concentrations within complex matrices. lcms.cznih.gov

LC-MS methods have been successfully used to monitor the metabolic conversion of moexipril to its active form, moexiprilat. oup.com In one study, HPLC combined with an electrospray ionization mass spectrometer was used to analyze moexipril and moexiprilat in biological samples, including rat and human liver microsomal preparations. oup.com The HPLC separation of moexipril and moexiprilat yielded distinct peaks, with moexiprilat eluting earlier due to its increased polarity. oup.com The mass spectrometer then confirmed the identity of the compounds based on their mass-to-charge ratios. oup.com

This technique is also crucial for identifying degradation products that may form during the manufacturing process or upon storage. ptfarm.plnih.gov High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in determining the elemental composition of unknown impurities. americanpharmaceuticalreview.com Tandem mass spectrometry (MS/MS) further assists in structural characterization by providing fragmentation patterns of the parent molecule. nih.gov

Thin Layer Chromatography (TLC) Applications

Thin Layer Chromatography (TLC) is a simpler, cost-effective chromatographic technique that finds application in the analysis of this compound. researchgate.net While not as powerful as HPLC or LC-MS for quantitative analysis, TLC is useful for qualitative purposes such as assessing the purity of a sample and identifying the presence of related substances. googleapis.comgoogleapis.com It can be used as a preliminary screening tool before employing more sophisticated methods.

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric methods, particularly UV-Visible spectrophotometry, offer a simple and rapid approach for the quantitative determination of this compound in bulk and pharmaceutical dosage forms. researchgate.netikprress.organalis.com.my

Ultraviolet-Visible (UV-Vis) Spectrophotometry and Derivative Techniques

UV-Visible spectrophotometry is based on the measurement of the absorption of ultraviolet or visible radiation by a substance. Moexipril hydrochloride exhibits a characteristic absorption spectrum that can be used for its quantification. researchgate.netanalis.com.my The wavelength of maximum absorbance (λmax) for moexipril hydrochloride has been reported at around 210 nm and 238 nm in different solvents. analis.com.myresearchgate.net

Derivative spectrophotometry is an advanced technique that involves calculating the derivative of the absorption spectrum. researchgate.net First-order derivative spectrophotometry can enhance the resolution of overlapping spectra, thereby improving the specificity of the analysis, especially when determining the drug in the presence of excipients or other interfering substances. researchgate.net A first-order derivative UV spectrophotometric method has been developed for the determination of moexipril hydrochloride, utilizing the peak amplitude at 238 nm. researchgate.net

Calibration Curve Development and Validation Parameters (Linearity, Precision, Accuracy, LOD, LOQ)

The development and validation of spectrophotometric methods are essential to ensure their reliability. niscpr.res.inthermofisher.com A calibration curve is constructed by plotting the absorbance of a series of standard solutions against their known concentrations. analis.com.myniscpr.res.in The linearity of the method is then assessed by the correlation coefficient (r²) of the calibration curve, which should ideally be close to 1. analis.com.myniscpr.res.in

For UV spectrophotometric methods, linearity for moexipril hydrochloride has been established in concentration ranges such as 1-9 µg/mL and 2.0-11.0 µg/mL. analis.com.my

Key validation parameters for these methods include:

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. niscpr.res.in

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). analis.com.myresearchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies. analis.com.myresearchgate.net

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. analis.com.myresearchgate.net

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. analis.com.myresearchgate.net

Table 2: Validation Parameters for an HPLC and a UV Spectrophotometric Method for Moexipril Hydrochloride

ParameterHPLC MethodUV Method
Linearity Range 10–35 µg/ml analis.com.my1-9 µg/ml analis.com.my
Correlation Coefficient (r²) 0.999 analis.com.my0.999 analis.com.my
Intra-day Precision (%RSD) 1.49408% analis.com.my0.453864 to 1.15542% analis.com.my
Inter-day Precision (%RSD) 1.00078% analis.com.my0.73386% to 1.44111% analis.com.my
Accuracy (Recovery) 100.53% to 100.64% analis.com.my99.85% to 101.56% analis.com.my
LOD 0.98969 µg/ml analis.com.myNot specified
LOQ 2.99907 µg/ml analis.com.myNot specified

This table presents data from a comparative study. analis.com.my Please refer to the original source for comprehensive details.

Electrochemical Methodologies for Chemical Analysis

Electrochemical methods offer sensitive and reliable approaches for the analysis of electroactive compounds like this compound. These techniques are centered on the compound's oxidation or reduction behavior at an electrode surface.

Voltammetric Determination and Redox Behavior Studies

The electrochemical behavior of moexipril has been investigated using techniques such as cyclic voltammetry. nih.gov Studies have revealed that moexipril exhibits a reversible and adsorption-controlled reduction peak at approximately -1.35 V on a hanging mercury drop electrode (HMDE). nih.gov Concurrently, an irreversible oxidation peak, which is diffusion-controlled, is observed at around 1.15 V on a glassy carbon electrode (GCE). nih.gov These measurements are typically performed in a Britton-Robinson buffer at a pH of 5.5. nih.gov

The distinct voltammetric peaks allow for the development of quantitative analytical methods. Square-wave adsorptive stripping voltammetry, for instance, has been successfully developed and validated for the quantification of moexipril in pharmaceutical preparations. nih.gov This method demonstrates good linearity over specific concentration ranges, with a limit of quantification (LOQ) of 0.032 µM for HMDE and 0.47 µM for GCE. nih.gov

ElectrodePeak Potential (V)Process TypeControl
HMDE-1.35ReductionAdsorption-controlled, Reversible
GCE1.15OxidationDiffusion-controlled, Irreversible

Table 1: Redox Behavior of Moexipril nih.gov

Experimental and Computational Electrochemical Approaches

A comprehensive understanding of the electrochemical behavior of moexipril is achieved by combining experimental data with theoretical calculations. nih.gov Computational studies, often employing methods like Density Functional Theory (DFT) at the B3LYP/6-31+G(d)//AM1 level, are used to complement experimental findings. nih.gov These theoretical calculations help in proposing tentative electrode mechanisms that are consistent with the observed electrochemical behavior. nih.gov The synergy between experimental and computational approaches provides a robust framework for elucidating the complex redox processes of this compound. nih.govsemanticscholar.org

Stability-Indicating Analytical Methods for Research Materials

Stability-indicating methods are crucial for assessing the intrinsic stability of a drug substance and for identifying potential degradation products. nih.govchemmethod.com These methods are designed to be specific, allowing for the accurate measurement of the active ingredient in the presence of its degradation products, excipients, and impurities. ijpsjournal.comarastirmax.combiomedres.us

Assessment of Degradation Kinetics in Various Conditions (e.g., Humidity, Temperature, pH)

The stability of moexipril hydrochloride is significantly influenced by environmental factors such as humidity, temperature, and pH. ptfarm.plresearchgate.net Kinetic studies are performed to quantify the rate of degradation under these different conditions.

Research has shown that the degradation of moexipril hydrochloride in the solid phase is affected by humidity. ptfarm.pl The effect of humidity on the stability of solid moexipril hydrochloride at 363 K has been described by a specific logarithmic equation, indicating a direct relationship between relative humidity and the degradation rate constant. ptfarm.pl

Forced degradation studies under various pH conditions (acidic, basic, and neutral hydrolysis), oxidative stress, and thermal stress are conducted to understand the degradation pathways. researchgate.netresearchgate.net Moexipril has been found to degrade under acidic, basic, and thermal stress conditions. researchgate.net The degradation of pharmaceutical compounds like moexipril often follows first-order kinetics, where the rate of degradation is proportional to the concentration of the drug. nih.gov

Stress ConditionStability of Moexipril
Acidic (0.1 N HCl)Degrades
Basic (0.1 N NaOH)Degrades
Neutral (Water)Degrades
Oxidative (3% H2O2)Degrades
Thermal (70°C)Degrades
Photolytic (UV/VIS)Stable

Table 2: Stability of Moexipril under Various Stress Conditions researchgate.netresearchgate.net

Forced Degradation Studies and Impurity Profiling in Bulk Drug Substance

Forced degradation studies are intentionally conducted to generate degradation products. nih.govbiomedres.us These studies are essential for developing stability-indicating analytical methods and for elucidating the degradation pathways of the drug substance. nih.govbiomedres.us The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API). derpharmachemica.com

Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) are powerful tools for separating, identifying, and characterizing the degradation products formed during forced degradation studies. ptfarm.plresearchgate.net For moexipril, forced degradation under acidic, basic, neutral, oxidative, and photolytic conditions has led to the identification of several degradation products (DPs). researchgate.net For instance, under acidic conditions, four degradation products (DP1, DP2, DP4, and DP5) have been observed. researchgate.net The structures of these impurities are elucidated using techniques like LC-ESI-MS/Q-TOF. researchgate.net

Computational and Theoretical Studies on Moexiprilat Hydrochloride

Molecular Modeling and Docking Simulations of ACE-Moexiprilat Interactions

Molecular modeling and docking are fundamental computational techniques used to predict and analyze the interaction between a ligand, such as moexiprilat (B1677388), and its protein target, ACE. nih.gov These simulations provide a static, three-dimensional view of the ligand-protein complex, elucidating the binding mode and the key intermolecular forces that stabilize the interaction.

Docking studies for ACE inhibitors like moexiprilat are crucial for understanding their potent inhibitory activity. mdpi.com The process involves placing the moexiprilat molecule into the active site of the ACE protein structure, which is typically obtained from crystallographic data in the Protein Data Bank (PDB). nih.gov The active site of ACE is characterized by a deep cleft containing a catalytic zinc ion (Zn²⁺), which is essential for its enzymatic function. nih.gov

Simulations would show that the carboxylate group of moexiprilat forms a critical coordination bond with the active site Zn²⁺ ion. Furthermore, other functional groups on the moexiprilat molecule would form a network of hydrogen bonds and hydrophobic interactions with surrounding amino acid residues, such as those in the S₁, S₁', and S₂' pockets of the enzyme. nih.govmdpi.com These interactions collectively account for the high-affinity binding and potent inhibition of ACE by moexiprilat. The potency of moexiprilat has been determined experimentally, with IC₅₀ values of 2.6 nmol/L for ACE in guinea pig serum and 4.9 nmol/L for purified ACE from rabbit lung. nih.govmedchemexpress.com Docking scores derived from simulations are often correlated with such experimental binding affinities to validate the computational models. gardp.org

Table 7.1.1. Key Interactions in ACE-Inhibitor Binding Predicted by Molecular Docking
Type of InteractionMoexiprilat Functional GroupACE Active Site ComponentSignificance
Ionic/Coordinate BondCarboxylate (from hydrolyzed ester)Zinc (Zn²⁺) ionPrimary anchoring interaction, essential for potent inhibition.
Hydrogen BondingCarbonyl oxygen, Amine nitrogenResidues like Ala354, Glu384, Tyr523Contributes to binding affinity and specificity. nih.gov
Hydrophobic InteractionsPhenylpropyl group, Tetrahydroisoquinoline ringHydrophobic pockets (S₁, S₁')Enhances binding stability by interacting with nonpolar residues.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule. dergipark.org.trcsic.es For moexiprilat hydrochloride, these methods can compute a range of molecular descriptors that are vital for understanding its reactivity and interaction with the ACE target. unipd.it

These calculations provide detailed information on the molecule's three-dimensional geometry, electron density distribution, and electrostatic potential. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability. dergipark.org.tr A smaller gap generally suggests higher reactivity.

The electrostatic potential map would reveal the electron-rich (negative potential) and electron-poor (positive potential) regions of moexiprilat. The negatively charged carboxylate group, for instance, would be identified as a key site for interaction with the positively charged zinc ion in the ACE active site. While specific quantum chemical studies on moexiprilat are not widely published, the table below represents typical parameters that would be derived from such an analysis.

Table 7.2.1. Representative Quantum Chemical Descriptors for Moexiprilat (Theoretical)
ParameterDescriptionPredicted Significance for Moexiprilat
E_HOMO (Energy of HOMO)Energy of the highest occupied molecular orbital; relates to the ability to donate electrons.Indicates regions susceptible to electrophilic attack.
E_LUMO (Energy of LUMO)Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons.Indicates regions susceptible to nucleophilic attack.
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO; an index of chemical reactivity and stability.A larger gap suggests higher molecular stability.
Dipole MomentA measure of the overall polarity of the molecule.Influences solubility and the nature of intermolecular forces.
Electrostatic Potential3D map of charge distribution, showing positive, negative, and neutral regions.Highlights the negatively charged carboxylate group as the key binding determinant for the Zn²⁺ ion.

Molecular Dynamics Simulations for Ligand-Protein Binding Conformations

While molecular docking provides a static snapshot, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex, simulating its movements over time. mdpi.comdovepress.com An MD simulation of the moexiprilat-ACE complex would reveal the stability of the binding pose and the conformational flexibility of both the ligand and the protein. nih.gov

Starting with the docked pose, MD simulations solve Newton's equations of motion for every atom in the system, which includes the protein, the ligand, and surrounding solvent molecules. frontiersin.org The simulation trajectory allows for the analysis of various parameters that describe the system's dynamic behavior. researchgate.net

Key analyses include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to assess the stability of the complex. nih.gov A stable RMSD value over the simulation time indicates that the complex has reached equilibrium and the binding is stable. Additionally, the Root Mean Square Fluctuation (RMSF) of individual amino acid residues can identify flexible regions of the protein that may be involved in ligand entry or conformational changes upon binding. frontiersin.org These simulations are crucial for confirming that the interactions predicted by docking are maintained in a dynamic, solvated environment. mdpi.com

Table 7.3.1. Key Parameters Analyzed in Molecular Dynamics Simulations of Ligand-Protein Complexes
ParameterInformation GainedApplication to Moexiprilat-ACE Complex
Root Mean Square Deviation (RMSD)Measures the average deviation of atomic positions from a reference structure over time.Assesses the stability of moexiprilat in the ACE binding pocket and the overall structural integrity of the protein.
Root Mean Square Fluctuation (RMSF)Measures the fluctuation of individual atoms or residues around their average position.Identifies flexible loops or residues in the ACE active site that contribute to binding.
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds between ligand and protein.Confirms the stability of key hydrogen bonds predicted by docking and identifies new, transient interactions.
Binding Free Energy Calculation (e.g., MM/PBSA)Estimates the strength of the ligand-protein interaction.Provides a quantitative measure of binding affinity that can be compared with experimental IC₅₀ values.

Predictive Modeling of Metabolic Pathways and Potential Biotransformations

Computational tools are widely used to predict the metabolic fate of drugs, a critical aspect of drug development. nih.govsemanticscholar.org Moexipril (B10654) is a prodrug that is metabolically converted to its active form, moexiprilat, through the hydrolysis of its ethyl ester group. nih.govresearchgate.net

In silico metabolism prediction systems, such as MetabolExpert, were used to explore other potential metabolites of moexipril. researchgate.net These programs use rule-based systems or machine learning models to predict how a molecule might be transformed by metabolic enzymes. semanticscholar.org For moexipril, computer modeling suggested several potential metabolites in addition to moexiprilat. researchgate.net

However, when moexipril was incubated with rat and human liver microsomal preparations, subsequent analysis by HPLC-ES-MS confirmed that moexiprilat was the only metabolite detected. researchgate.netdrugbank.com This highlights a key application of predictive modeling: generating hypotheses that can be tested and validated experimentally. The in silico approach can guide analytical chemists on what metabolites to look for, even if not all predictions are ultimately confirmed in vitro or in vivo.

Table 7.4.1. In Silico Predicted vs. Experimentally Verified Metabolites of Moexipril
MetaboliteMetabolic ReactionPredicted by Computer Modeling researchgate.netDetected Experimentally (in vitro) researchgate.netdrugbank.com
MoexiprilatHydrolysis of the ethyl esterYesYes (sole metabolite detected)
Other potential metabolites (e.g., hydroxylated forms)Various Phase I reactions (e.g., oxidation)YesNo

In Silico Approaches to Structure-Based Drug Design

Structure-based drug design (SBDD) is a rational approach to drug discovery that utilizes the three-dimensional structure of the biological target. gardp.orgfrontiersin.org The development and optimization of ACE inhibitors like moexiprilat are classic examples where SBDD principles are highly applicable. nih.gov

The SBDD process begins with the high-resolution structure of the target protein, ACE. researchgate.net Computational chemists can then use this structure for several purposes:

Virtual Screening: Docking large libraries of chemical compounds into the ACE active site to identify potential "hits" that are predicted to bind strongly. gardp.org

Fragment-Based Design: Docking small molecular fragments to identify key interaction points within the active site, which can then be computationally "grown" or linked together to create a novel, potent inhibitor.

Lead Optimization: Modifying a known inhibitor (a "lead" compound) to improve its potency, selectivity, or pharmacokinetic properties. For moexiprilat, this would involve making targeted chemical changes and using docking and MD simulations to predict how these changes affect binding to ACE. nih.gov

These in silico methods significantly accelerate the drug discovery process by prioritizing which compounds to synthesize and test, reducing the time and cost associated with traditional trial-and-error approaches. nih.gov

Chemical Synthesis and Derivatization Approaches in Academic Research

Laboratory-Scale Synthetic Routes for Moexiprilat (B1677388) Hydrochloride

The laboratory synthesis of moexiprilat hydrochloride, ((3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylic acid hydrochloride), typically involves the hydrolysis of its corresponding ester prodrug, moexipril (B10654). newdrugapprovals.orgtocris.com Moexipril itself is synthesized through a multi-step process.

A common synthetic pathway to moexipril involves the coupling of two key chiral intermediates. wikipedia.org The first intermediate is a dipeptide-like side chain, often prepared by alkylating the tert-butyl ester of L-alanine with ethyl 2-bromo-4-phenylbutanoate. wikipedia.org The second key intermediate is a derivative of tetrahydroisoquinoline, specifically (S)-1,2,3,4-tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylic acid. pharmaffiliates.com

Once moexipril is synthesized, the final step to obtain moexiprilat is the hydrolysis of the ethyl ester group. wikipedia.orgnewdrugapprovals.org This is typically achieved under basic or acidic conditions, followed by purification. To obtain this compound, the purified moexiprilat is treated with hydrochloric acid.

Synthesis of Deuterated or Labeled Moexiprilat for Mechanistic Studies

Isotopically labeled compounds are indispensable tools for studying reaction mechanisms, drug metabolism, and pharmacokinetics. researchgate.netunam.mx The synthesis of deuterated or otherwise labeled moexiprilat is crucial for understanding its metabolic fate and mechanism of action.

Metabolism studies of moexipril often utilize labeled versions of the parent drug, which are then metabolized in vivo or in vitro to labeled moexiprilat. drugbank.comoup.com For instance, companies that specialize in stable isotope-labeled compounds offer products like [¹³C,²H₃]-Moexipril and [²H₅]-Moexiprilat. schd-shimadzu.com These labeled standards are essential for quantitative analysis in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), allowing for precise measurement of the drug and its metabolite in biological samples. quotientsciences.com

The synthesis of these labeled compounds involves introducing isotopes at specific, metabolically stable positions within the molecule. This can be achieved by using labeled starting materials or through specific deuteration reactions. researchgate.netrsc.org For example, photocatalytic deuteration has emerged as a method for incorporating deuterium (B1214612) under mild conditions. rsc.org The choice of labeling position is critical to ensure that the label is not lost during metabolic processes, thereby providing accurate data on the compound's distribution and clearance. quotientsciences.com

Table 1: Commercially Available Labeled Moexiprilat and Precursors

Compound Name Isotopic Label Purity Isotopic Enrichment
[¹³C,²H₃]-Moexipril ¹³C, ²H >98% 99% ¹³C, 98% ²H
[²H₅]-Moexiprilat ²H N/A N/A

Data sourced from commercial suppliers of stable isotope-labeled standards. schd-shimadzu.com

Derivatization Strategies for Enhanced Analytical Detection or Biological Probes

Derivatization is a technique used to modify a molecule to improve its analytical properties or to create probes for studying biological interactions. mdpi.comescholarship.org For moexiprilat, derivatization is particularly important for analytical methods that require more volatile or detectable forms of the analyte.

One common analytical challenge is the simultaneous measurement of moexipril and moexiprilat in biological fluids. oup.com Gas chromatography (GC) methods often require a two-step derivatization process. This typically involves methylation of the carboxylic acid groups, followed by trifluoroacetylation to convert both moexipril and moexiprilat into their corresponding trifluoroacetamides. oup.com This process increases the volatility and thermal stability of the compounds, making them suitable for GC analysis with sensitive detection methods like negative-ion chemical ionization (NICI) mass spectrometry. oup.com

Beyond analytical detection, derivatization can be used to create biological probes. While specific examples for moexiprilat are not widely documented in available literature, general strategies involve attaching fluorescent tags, biotin, or photoaffinity labels to the molecule. mdpi.comresearchgate.net Such probes could be used to visualize the binding of moexiprilat to ACE within cells or to isolate and identify binding partners.

Table 2: Derivatization for Analytical Methods

Analytical Technique Derivatization Steps Purpose
Gas Chromatography-Mass Spectrometry (GC-MS) 1. Methylation 2. Trifluoroacetylation Increase volatility and thermal stability for GC analysis. oup.com

Characterization of Synthetic Intermediates

The synthesis of complex molecules like moexiprilat involves multiple steps, each producing an intermediate compound that must be purified and characterized to ensure the final product's identity and purity. beilstein-journals.orgresearchgate.net The characterization of these intermediates relies on a suite of spectroscopic and analytical techniques.

In the synthesis of related ACE inhibitors like ramipril, which shares structural similarities, high-performance liquid chromatography (HPLC) methods have been developed to determine the optical purity of synthetic intermediates. researchgate.net This is crucial as the biological activity of ACE inhibitors is highly dependent on their stereochemistry.

The primary methods for structural elucidation of intermediates include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR provide detailed information about the carbon-hydrogen framework of the molecule. researchgate.net

Mass Spectrometry (MS): Provides the molecular weight and fragmentation patterns, confirming the molecular formula and structural components. oup.comresearchgate.net

Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as carbonyls (C=O) from amides and carboxylic acids, and N-H bonds. researchgate.net

While specific spectral data for every intermediate in the moexiprilat synthesis pathway is proprietary or not fully published, the characterization process is a standard and critical part of synthetic organic chemistry. beilstein-journals.org For example, in a reported synthesis of a key piperidine (B6355638) intermediate for related compounds, detailed NMR and MS data were provided for each step of the reaction sequence. researchgate.net

Emerging Research Directions and Future Perspectives

Investigation of Non-Canonical ACE-Related Pathways

While the primary mechanism of moexiprilat (B1677388) involves the inhibition of ACE, which catalyzes the conversion of angiotensin I to the vasoconstrictor angiotensin II, current research is expanding to investigate its influence on non-canonical ACE-related pathways. drugbank.comdrugs.com A key area of this research is the interplay with ACE2, a homolog of ACE. ACE2 primarily converts angiotensin II to angiotensin-(1-7), a peptide that often has vasodilatory and counter-regulatory effects against angiotensin II. thno.orgnih.gov By inhibiting ACE, moexiprilat may indirectly alter the substrate availability for ACE2, potentially enhancing the protective ACE2/Angiotensin-(1-7) axis. thno.orgnih.gov This shift in the balance of the RAS represents a significant area of investigation for understanding the full spectrum of cardiovascular benefits conferred by ACE inhibitors. nih.gov Furthermore, research is beginning to consider the existence of renin-independent pathways for angiotensin II production, which may not be fully addressed by traditional ACE inhibitors, suggesting a need for a deeper understanding of the system's complexities. researchgate.net

Application of Moexiprilat as a Tool Compound in RAS Research

Moexiprilat's high potency and selectivity for inhibiting ACE make it an invaluable tool compound for both in vitro and in vivo research into the renin-angiotensin system. nih.gov In laboratory settings, moexiprilat is used to selectively block the production of angiotensin II, allowing scientists to study the downstream physiological and pathophysiological consequences. researchgate.netnih.gov For example, its administration in animal models helps to elucidate the role of the RAS in conditions like hypertension and organ damage. researchgate.netnih.govresearchgate.net

Studies have demonstrated that moexiprilat is a more potent inhibitor of purified ACE from rabbit lung and plasma ACE than enalaprilat (B1671235), another well-known ACE inhibitor. researchgate.netnih.gov This high affinity allows for precise investigations into the differential inhibition of ACE in various tissues, such as the aorta, heart, lung, and kidney. researchgate.netnih.gov By using moexiprilat, researchers can probe the tissue-specific roles of the RAS and better understand how systemic ACE inhibition translates to effects in different organs. researchgate.net

Development of Advanced Analytical Techniques for Complex Biological Matrices in Research Settings

The accurate measurement of moexiprilat in complex biological samples like plasma and urine is critical for pharmacokinetic and metabolism studies. oup.comresearchgate.net To this end, researchers have developed highly sensitive and specific analytical methods. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) has become a primary technique for this purpose. oup.comresearchgate.neteurjchem.com

These methods allow for the simultaneous quantification of moexipril (B10654) and its active metabolite, moexiprilat, even at very low concentrations. oup.comresearchgate.net Techniques such as liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) provide excellent linearity and precision, with lower limits of quantitation reaching the sub-nanogram per milliliter level (e.g., 0.5 ng/mL) in human plasma. researchgate.netresearchgate.net Sample preparation methods like solid-phase extraction (SPE) and simple protein precipitation are employed to extract the analytes from the biological matrix before analysis. researchgate.netscispace.com The continuous refinement of these analytical tools is essential for advancing research into the detailed pharmacological profile of moexiprilat.

Analytical TechniqueMatrixKey Findings / ApplicationReference
LC-MS/MSHuman PlasmaSimultaneous determination of moexipril and moexiprilat. Linearity range of 0.5–100 ng/mL for moexipril and 5–200 ng/mL for moexiprilat. researchgate.net
HPLC-ESI-MSRat and Human Liver Microsomes, Rat UrineDeveloped for reliable detection and monitoring of the metabolism of moexipril to moexiprilat. oup.comresearchgate.net
GC-NICI-MSHuman PlasmaAnalysis of moexipril and moexiprilat with a lower limit of quantitation of 0.5 ng/mL for both compounds. researchgate.net
First Derivative UV SpectrophotometryPharmaceutical FormulationsA rapid and economical assay method for the determination of moexipril hydrochloride in tablets. researchgate.net

Integration of Omics Data for Systems-Level Understanding of ACE Inhibition

The future of understanding the complete impact of moexiprilat lies in the integration of multi-omics data. researchgate.net Approaches like proteomics, metabolomics, and genomics offer a systems-level view of the biological changes induced by ACE inhibition, moving beyond a single pathway to a network-wide perspective. researchgate.netresearchgate.net

By applying proteomics, researchers can identify novel protein expression changes that occur in response to moexiprilat, potentially uncovering new targets or downstream effects. nih.gov Metabolomics can provide a detailed snapshot of the metabolic perturbations caused by the drug, offering insights into its action and side effects. researchgate.net The integration of these large datasets, for instance through novel computational workflows like POPLS-DA, can help identify sets of relevant genes and proteins that are modulated by drug action. plos.org This systems pharmacology approach holds the potential to build comprehensive models of moexiprilat's effects, identify new biomarkers, and ultimately provide a deeper functional understanding of ACE inhibition. researchgate.net

Exploration of Moexiprilat Analogs for Specific Enzyme Isoform Selectivity

The ACE gene directs the synthesis of two isoforms: a somatic form (sACE), present in tissues throughout the body, and a smaller germinal or testis form (tACE), which is found only in male germ cells. ahajournals.orgnih.gov While both isoforms are catalytic, they have different substrate specificities and may have distinct physiological roles. acs.orgug.edu.gh Somatic ACE contains two active catalytic domains (the N- and C-domains), whereas testis ACE contains only the C-domain. ahajournals.orgnih.gov

This structural difference opens up an avenue for developing isoform-selective inhibitors. Research into compounds that can differentiate between the two active sites is ongoing. ahajournals.org While moexiprilat is a potent inhibitor of ACE, future research could focus on developing moexiprilat analogs designed for greater selectivity toward either the somatic or testis isoform. nih.govnih.govmedchemexpress.com Such analogs could serve as highly specific molecular probes to dissect the individual functions of each isoform. For example, a study exploring simplified analogs of moexiprilat found they could inhibit phosphodiesterase-4 (PDE4), demonstrating that the moexipril chemical scaffold can be modified to interact with other enzyme targets. nih.gov This principle of analog development could be applied to create tools for more targeted research within the renin-angiotensin system.

Q & A

Q. What are the primary metabolic pathways responsible for converting Moexipril Hydrochloride to its active metabolite, Moexiprilat, and how do these pathways influence pharmacokinetic parameters?

Moexipril Hydrochloride is hydrolyzed by esterases, primarily in the liver, to form Moexiprilat, the active ACE inhibitor. Intestinal and portal venous metabolism may contribute to a first-pass effect, reducing systemic bioavailability (~22%). Food intake further decreases absorption rates and bioavailability due to delayed gastric emptying and enzymatic interference . Key pharmacokinetic parameters include a plasma half-life (t½) of ~10 hours for Moexiprilat, with prolonged terminal elimination (~30 hours) due to tissue-bound ACE inhibition. Dose proportionality is observed within 7.5–30 mg ranges, but hepatically impaired patients exhibit increased Cmax for Moexipril and reduced Cmax for Moexiprilat .

Q. How does the molecular structure of Moexiprilat differ from other ACE inhibitors like Enalaprilat, and what structural features enhance its selectivity?

Moexiprilat contains a morpholine ring and constrained acyl-phenylalanine moiety, distinguishing it from sulfhydryl-containing ACE inhibitors. This structure improves binding affinity to ACE’s zinc-binding domain while reducing susceptibility to oxidative degradation. The lack of a sulfhydryl group minimizes side effects like cough, commonly associated with other ACE inhibitors .

Advanced Research Questions

Q. How can experimental designs account for confounding factors (e.g., food intake, renal impairment) when assessing Moexipril Hydrochloride’s antihypertensive efficacy?

  • Controlled fasting vs. fed studies : Administer Moexipril Hydrochloride under standardized fasting conditions to mitigate food-induced bioavailability variability.
  • Population pharmacokinetics : Use nonlinear mixed-effects modeling (NONMEM) to analyze data from patients with renal/hepatic impairment, adjusting for covariates like creatinine clearance .
  • Crossover trials : Compare immediate-release vs. controlled-release formulations to evaluate absorption kinetics and ACE inhibition duration .

Q. What methodologies resolve contradictions in Moexiprilat’s elimination half-life reported across studies (2–9 hours vs. 30 hours)?

The variability arises from its biphasic elimination: an initial rapid phase (t½ ~2–9 hours) reflects plasma clearance, while the prolonged terminal phase (t½ ~30 hours) corresponds to slow dissociation from tissue-bound ACE. Researchers should employ compartmental modeling (e.g., two-compartment kinetics) and measure both free and ACE-bound Moexiprilat fractions using equilibrium dialysis or ultrafiltration .

Q. How do pharmacodynamic interactions between Moexipril Hydrochloride and NSAIDs alter blood pressure outcomes, and what experimental models validate these interactions?

NSAIDs inhibit prostaglandin synthesis, counteracting Moexiprilat’s vasodilatory effects. Preclinical models include:

  • Spontaneously hypertensive rats (SHRs) : Monitor blood pressure changes after co-administration with indomethacin.
  • In vitro ACE activity assays : Quantify Moexiprilat’s inhibition potency in the presence of NSAID metabolites. Clinical studies show reduced efficacy in hypertensive patients on chronic NSAID therapy, necessitating dose adjustments .

Q. What strategies optimize the use of isotope-labeled Moexiprilat (e.g., [<sup>13</sup>C,<sup>2</sup>H3]-Moexiprilat) in mass spectrometry-based bioavailability studies?

  • Stability testing : Validate isotopic integrity under physiological conditions (pH, temperature) using LC-MS/MS.
  • Tracer equivalence : Compare pharmacokinetic profiles of labeled vs. unlabeled compounds in crossover studies to ensure metabolic equivalence.
  • Microdosing : Administer subtherapeutic doses (≤100 μg) to assess first-pass metabolism without pharmacological effects .

Methodological Considerations

Q. How should researchers address the low bioavailability of Moexipril Hydrochloride in preclinical-to-clinical translation?

  • Prodrug optimization : Synthesize analogs with enhanced lipophilicity (e.g., ester prodrugs) to improve intestinal absorption.
  • Nanoformulations : Develop lipid-based nanoparticles to bypass hepatic first-pass metabolism.
  • Population bioequivalence studies : Use parallel-group designs in diverse patient cohorts to assess formulation performance .

Q. What statistical approaches reconcile conflicting data on Moexiprilat’s protein binding (~70%) and volume of distribution (Vd ~183 L)?

Apply a non-linear protein-binding model to account for saturable binding at high concentrations. Vd calculations should integrate tissue:plasma partition coefficients derived from radiolabeled distribution studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.